

Unveiling the Solid State Architecture of Trimethylurea: A Technical Guide

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Compound of Interest

Compound Name: Trimethylurea

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This technical guide provides a comprehensive analysis of the crystal structure of **trimethylurea**, catering to researchers, scientists, and professionals in drug development. The document outlines the precise three-dimensional arrangement of atoms, intermolecular interactions, and experimental procedures used for its determination, offering critical insights for fields ranging from materials science to pharmacology.

Crystallographic and Structural Data

The crystal structure of **trimethylurea** ($C_4H_{10}N_2O$) has been determined through single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group $Cmc2_1$, with two independent molecules in the asymmetric unit. A summary of the crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for **Trimethylurea**

Parameter	Value
Formula	C ₄ H ₁₀ N ₂ O
Molar Mass	102.14 g/mol
Crystal System	Orthorhombic
Space Group	Cmc2 ₁
a (Å)	10.345(3)
b (Å)	15.399(5)
c (Å)	7.278(2)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1159.2(6)
Z	8
Density (calculated) (Mg/m ³)	1.170
Absorption coefficient (mm ⁻¹)	0.08
F(000)	448

Data obtained from the Crystallography Open Database, entry 2018454, referencing Döring, Taouss & Jones (2012).

The two independent molecules exhibit distinct positions within the crystal lattice. One molecule is situated on a crystallographic mirror plane, while the other occupies a general position. This arrangement gives rise to a nuanced hydrogen-bonding network that dictates the overall packing of the molecules.

Molecular Geometry and Intermolecular Interactions

The molecular structure of **trimethylurea** is characterized by a central urea core with three methyl substituents. The precise bond lengths and angles within the two independent molecules are detailed in Table 2.

Table 2: Selected Bond Lengths and Angles for **Trimethylurea**

Bond/Angle	Molecule 1 (Å or °)	Molecule 2 (Å or °)
O1-C1	1.258(3)	1.255(3)
N1-C1	1.348(3)	1.352(3)
N2-C1	1.362(4)	1.365(3)
N1-C2	1.458(4)	1.457(3)
N2-C3	1.460(4)	1.462(4)
N2-C4	1.460(4)	1.460(4)
O1-C1-N1	122.4(3)	122.3(2)
O1-C1-N2	121.7(3)	121.5(2)
N1-C1-N2	115.9(2)	116.2(2)
C1-N1-C2	123.0(2)	122.7(2)
C1-N2-C3	119.9(3)	119.6(2)
C1-N2-C4	119.9(3)	120.2(2)
C3-N2-C4	114.2(3)	114.0(2)

Data derived from the Crystallography Open Database, entry 2018454.

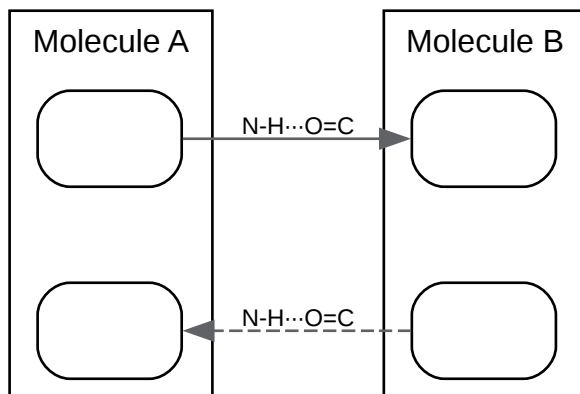
The crystal packing is dominated by classical N—H···O=C hydrogen bonds. These interactions link the individual **trimethylurea** molecules into chains. Specifically, each molecule acts as both a hydrogen bond donor, through its N-H group, and an acceptor, via the carbonyl oxygen atom. This hydrogen bonding motif is crucial in stabilizing the crystal lattice. The geometric details of these hydrogen bonds are provided in Table 3.

Table 3: Hydrogen Bond Geometry for **Trimethylurea**

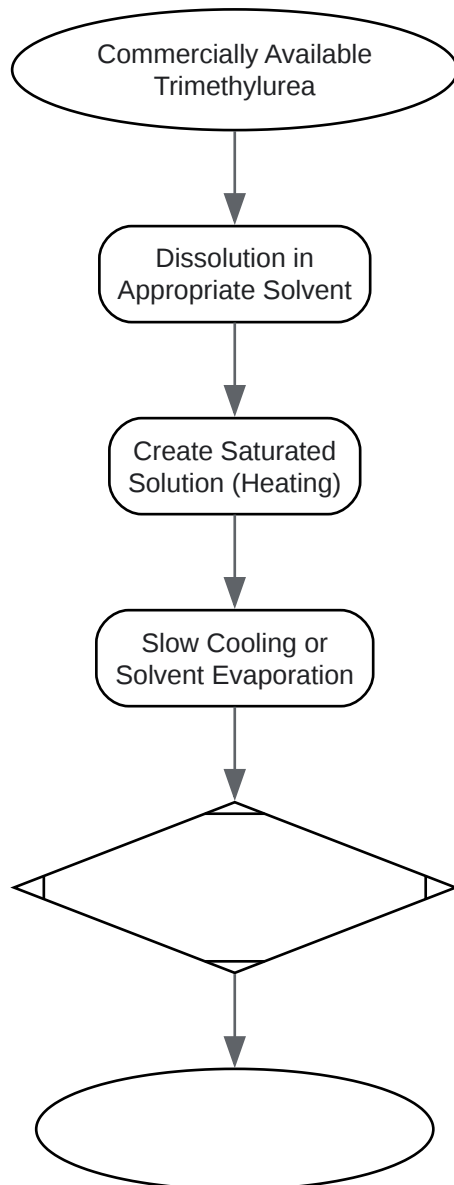
D—H...A	d(D—H) (Å)	d(H...A) (Å)	d(D...A) (Å)	<(DHA) (°)
N1—H1...O1	0.88	2.06	2.934(3)	175
N1'—H1'...O1'	0.88	2.07	2.945(3)	176

D: donor atom, A: acceptor atom. Data derived from the Crystallography Open Database, entry 2018454.

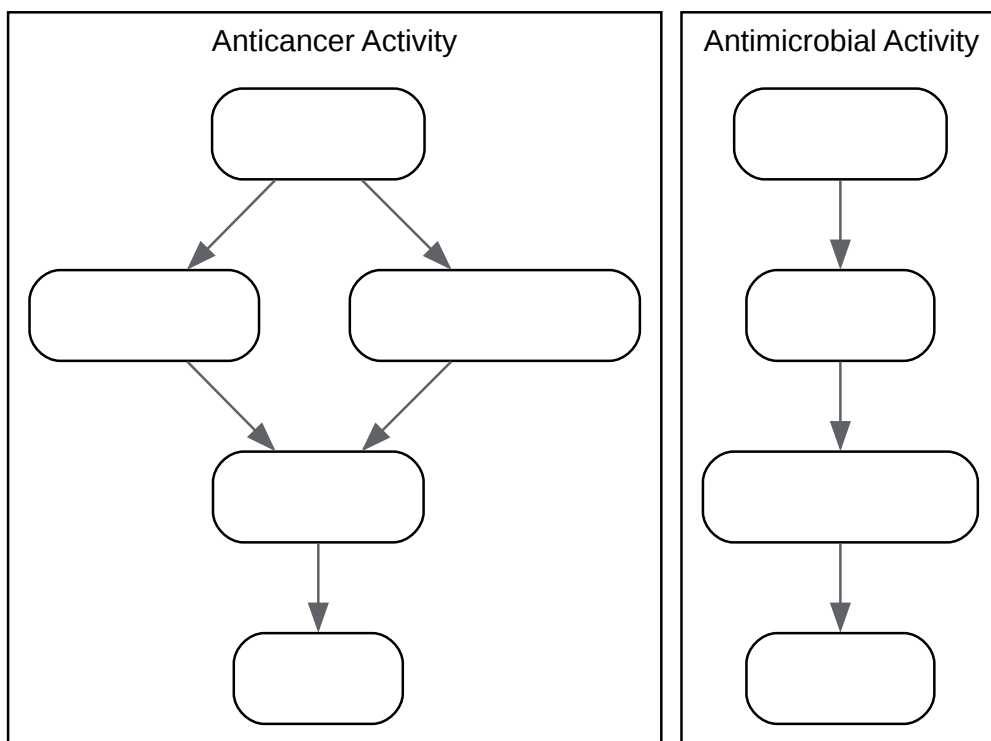
Hydrogen Bonding in Trimethylurea Crystal



General Crystallization Workflow



Generalized Mechanism of Action for Urea Derivatives



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